molecular formula C18H19BrO4 B3728934 2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

Cat. No. B3728934
M. Wt: 379.2 g/mol
InChI Key: CCPLFIQPJAWVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as 2C-B-4-OEt or simply as 2C-B. It belongs to the class of phenethylamines and has been found to exhibit several interesting properties that make it a promising candidate for research in various fields.

Mechanism of Action

The mechanism of action of 2C-B-4-OEt is not fully understood, but it is believed to involve its interaction with several receptors in the brain, including the serotonin 2A receptor. This interaction is thought to lead to changes in the activity of certain enzymes and neurotransmitters, which in turn can affect various physiological processes.
Biochemical and Physiological Effects:
2C-B-4-OEt has been found to exhibit several interesting biochemical and physiological effects. Some of these effects include:
1. Changes in mood and perception: 2C-B-4-OEt has been found to produce changes in mood and perception, including alterations in visual and auditory perception.
2. Changes in heart rate and blood pressure: 2C-B-4-OEt has been found to produce changes in heart rate and blood pressure, which can have implications for its use in research.
3. Changes in body temperature: 2C-B-4-OEt has been found to produce changes in body temperature, which can have implications for its use in research.

Advantages and Limitations for Lab Experiments

2C-B-4-OEt has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. High potency: 2C-B-4-OEt is a highly potent compound, which means that it can be used in small quantities in experiments.
2. Selective activity: 2C-B-4-OEt exhibits selective activity for certain receptors in the brain, which makes it a potentially useful tool for studying the role of these receptors in various processes.
3. Limited availability: 2C-B-4-OEt is not widely available, which can make it difficult to obtain for research purposes.
Some of the limitations of using 2C-B-4-OEt in laboratory experiments include:
1. Safety concerns: 2C-B-4-OEt has not been extensively studied for its safety profile, which can make it difficult to use in experiments involving human subjects.
2. Legal restrictions: 2C-B-4-OEt is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
3. Limited research: There is limited research available on the effects of 2C-B-4-OEt, which can make it difficult to design experiments that are based on solid scientific evidence.

Future Directions

There are several future directions for research involving 2C-B-4-OEt. Some of these directions include:
1. Further studies on its safety profile: More research is needed to determine the safety profile of 2C-B-4-OEt, particularly in terms of its effects on human subjects.
2. Development of new drugs: 2C-B-4-OEt has been found to exhibit several interesting pharmacological properties, which makes it a promising candidate for the development of new drugs.
3. Studies on its effects on various physiological processes: More research is needed to determine the effects of 2C-B-4-OEt on various physiological processes, including its effects on the cardiovascular system and body temperature.
Conclusion:
2C-B-4-OEt is a promising compound that has been studied extensively for its potential applications in scientific research. It exhibits several interesting properties that make it a promising candidate for research in various fields, including neuroscience, pharmacology, and chemistry. While there are limitations to its use in laboratory experiments, there are also several future directions for research involving this compound, which makes it an exciting area of study for scientists and researchers.

Scientific Research Applications

2C-B-4-OEt has been studied extensively for its potential applications in scientific research. It has been found to exhibit several interesting properties that make it a promising candidate for research in various fields. Some of the areas where 2C-B-4-OEt has been studied include:
1. Neuroscience: 2C-B-4-OEt has been found to have affinity for several receptors in the brain, including the serotonin 2A receptor. This makes it a potentially useful tool for studying the role of these receptors in various neurological processes.
2. Pharmacology: 2C-B-4-OEt has been found to exhibit several interesting pharmacological properties, including the ability to modulate the activity of certain enzymes and receptors. This makes it a promising candidate for the development of new drugs.
3. Chemistry: 2C-B-4-OEt has been used as a starting material for the synthesis of several other compounds, including analogs of phenethylamines and other classes of compounds.

properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO4/c1-4-23-14-7-5-12(6-8-14)16(20)9-13-10-17(21-2)18(22-3)11-15(13)19/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPLFIQPJAWVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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